

# Application Notes and Protocols for TC-2153 in Mouse Models

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended in vivo dosage and administration of **TC-2153**, a selective inhibitor of Striatal-Enriched protein tyrosine Phosphatase (STEP), for use in mouse models. The protocols are based on established research and are intended to guide researchers in designing their experimental paradigms.

**TC-2153** has emerged as a promising therapeutic candidate for neurodegenerative and neuropsychiatric disorders. It acts by inhibiting STEP, a brain-specific phosphatase that negatively regulates synaptic plasticity.[1][2] Inhibition of STEP by **TC-2153** leads to increased phosphorylation of key signaling proteins, thereby enhancing synaptic function and potentially reversing cognitive deficits observed in models of Alzheimer's disease.[3][4]

## **Mechanism of Action**

**TC-2153** is a potent and selective inhibitor of STEP, with an IC50 of 24.6 nM.[4] It forms a reversible covalent bond with the catalytic cysteine residue within the active site of STEP.[1][3] This inhibition prevents STEP from dephosphorylating its downstream targets. Key substrates of STEP include:

• ERK1/2 (Extracellular signal-regulated kinase 1/2): Crucial for synaptic plasticity and memory formation.



- Pyk2 (Proline-rich tyrosine kinase 2): Involved in the regulation of ion channel function and synaptic transmission.
- GluN2B subunit of the NMDA receptor: A critical component for synaptic plasticity.

By inhibiting STEP, **TC-2153** increases the tyrosine phosphorylation of these substrates, leading to the enhancement of synaptic strength and cognitive function.[1][3]

## **Quantitative Data Summary**

The following table summarizes the recommended in vivo dosages of **TC-2153** in mouse models based on published studies.

Parameter	Details	Reference
Drug Name	TC-2153 (8- (trifluoromethyl)-1,2,3,4,5- benzopentathiepin-6-amine hydrochloride)	[3]
Mouse Model	3xTg-AD mice, C57BL/6J mice	[3][5]
Route of Administration	Intraperitoneal (i.p.), Oral (p.o.)	[3][6]
Dosage Range (i.p.)	1 mg/kg, 3 mg/kg, 6 mg/kg, 10 mg/kg, 20 mg/kg	[1][6]
Effective Acute Dose (i.p.)	10 mg/kg	[3][5]
Effective Chronic Dose (i.p.)	20 mg/kg (once daily for 7 days)	[6]
Dosage Range (p.o.)	10 mg/kg, 20 mg/kg (single dose)	[6]
Vehicle	2.8% DMSO in saline	[5][7]
Treatment Schedule	Acute (single dose, 3 hours prior to testing) or Chronic (daily for 7 days)	[3][6]



## Experimental Protocols Preparation of TC-2153 for In Vivo Administration

#### Materials:

- TC-2153 powder
- Dimethyl sulfoxide (DMSO)
- Sterile saline (0.9% NaCl)

#### Procedure:

- Weigh the required amount of **TC-2153** powder.
- Dissolve the TC-2153 powder in a small volume of DMSO to create a stock solution.
- Further dilute the stock solution with sterile saline to achieve the final desired concentration. For a 10 mg/kg dose in a 25g mouse, a common injection volume is 100 μL. Ensure the final concentration of DMSO is low (e.g., 2.8%) to minimize toxicity.[5][7]
- Vortex the solution thoroughly to ensure it is well-mixed.
- Prepare the vehicle control solution using the same concentration of DMSO in saline.

## In Vivo Administration Protocol (Intraperitoneal Injection)

### Animal Model:

 Adult male and female C57BL/6J mice or 3xTg-AD mice (6-12 months old) are commonly used.[3][5]

### Procedure:

- Gently restrain the mouse.
- Locate the intraperitoneal injection site in the lower abdominal quadrant.



- Using a sterile insulin syringe, inject the prepared **TC-2153** solution or vehicle control.
- For acute studies, administer the injection 3 hours prior to behavioral testing or tissue collection.[3][5]
- For chronic studies, administer the injection once daily for the specified duration (e.g., 7 days).
- Monitor the animals for any adverse reactions following the injection.

## **Evaluation of Cognitive Effects (Y-Maze Test)**

### Purpose:

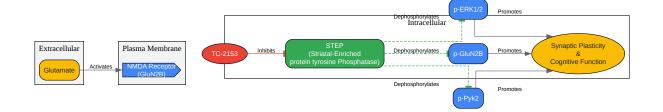
To assess spatial working memory.

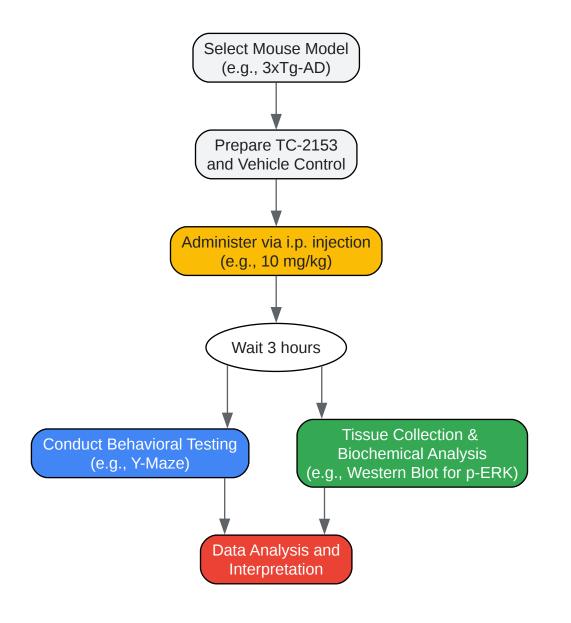
#### Procedure:

- Three hours after a single intraperitoneal injection of **TC-2153** (10 mg/kg) or vehicle, place the mouse at the end of one arm of the Y-maze.[3]
- Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).
- Record the sequence of arm entries.
- An alternation is defined as entries into all three arms on consecutive occasions.
- Calculate the percentage of spontaneous alternations as: (Number of alternations / (Total number of arm entries - 2)) x 100.
- An increase in the percentage of spontaneous alternations in TC-2153 treated mice compared to vehicle-treated controls suggests an improvement in spatial working memory.[3]

# Visualizations Signaling Pathway of TC-2153 Action







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